molecular formula C14H26N2O B1461529 1-(2-Ethylpiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one CAS No. 1094775-86-6

1-(2-Ethylpiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one

Cat. No.: B1461529
CAS No.: 1094775-86-6
M. Wt: 238.37 g/mol
InChI Key: PDBNNAMUEBOZKD-UHFFFAOYSA-N
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Description

1-(2-Ethylpiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one ( 1094775-86-6) is a chemical compound with the molecular formula C14H26N2O and a molecular weight of 238.37 g/mol . This piperidine-based scaffold is offered for research purposes and requires cold-chain transportation to ensure stability . Piperidine derivatives are recognized as privileged structures in medicinal chemistry and drug discovery. Compounds featuring the piperidinylethanamine motif, similar to this product, have been identified as valuable scaffolds in pharmacological research . Specifically, such structures have been explored as potent and selective chemical tools in epigenetics, serving as inhibitors for protein arginine methyltransferases (PRMTs) like PRMT4 and PRMT6, enzymes implicated in various cancers . Furthermore, structurally related piperidine compounds are investigated for their potential in neuroscience, acting as histamine H3 receptor (H3R) antagonists/inverse agonists . This mechanism is being studied for its pro-cognitive effects and potential application in multifactorial diseases such as Alzheimer's disease . The compound serves as a versatile building block for developing multitarget-directed ligands and probing complex biological pathways. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-(2-ethylpiperidin-1-yl)-2-piperidin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-2-13-5-3-4-10-16(13)14(17)11-12-6-8-15-9-7-12/h12-13,15H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBNNAMUEBOZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Ethylpiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one, a compound with potential pharmacological applications, has garnered attention in recent research for its biological activity. This article reviews the compound's effects on various biological systems, its mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by a piperidine framework, which is known for its diverse biological activities. The compound can be represented as follows:

C13H20N2O\text{C}_{13}\text{H}_{20}\text{N}_2\text{O}

Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly dopamine and opioid receptors. The specific interactions of this compound with these receptors are yet to be fully elucidated but may involve agonistic or antagonistic properties.

Pharmacological Effects

Preliminary studies suggest that this compound exhibits significant activity in the following areas:

Study 1: Dopamine Receptor Agonism

In a study investigating dopamine receptor activity, this compound was assessed for its ability to activate D3 receptors. The findings indicated that the compound may function as a partial agonist, promoting β-arrestin recruitment while displaying minimal activity at D2 receptors. This suggests a potential therapeutic application in conditions where D3 receptor modulation is beneficial .

CompoundD3R Agonist Activity (EC50, nM)D2R Antagonist Activity (IC50, nM)
This compoundTBDTBD

Study 2: Analgesic Potential

A series of analogs based on the piperidine structure were synthesized and tested for their analgesic properties. While direct studies on this compound are lacking, related compounds demonstrated promising results in reducing pain responses in animal models .

Toxicological Profile

The safety profile of this compound has not been extensively studied. However, related compounds indicate potential toxicity concerns, including acute toxicity upon ingestion or skin contact . Further toxicological assessments are necessary to establish a comprehensive safety profile.

Scientific Research Applications

NLRP3 Inflammasome Inhibition

Recent studies have indicated that compounds similar to 1-(2-Ethylpiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one can act as inhibitors of the NLRP3 inflammasome. This is significant as the NLRP3 inflammasome plays a critical role in inflammatory diseases. The modulation of this pathway could lead to new therapeutic strategies for conditions such as diabetes, Alzheimer's disease, and other inflammatory disorders .

Pain Management

Research has shown that piperidine derivatives exhibit analgesic properties. The compound's structural features may allow it to interact with opioid receptors or other pain pathways, suggesting potential use in pain management therapies. Such applications are particularly relevant in the context of developing safer analgesics with reduced addiction potential compared to traditional opioids .

Antidepressant Activity

Emerging data suggest that similar piperidine compounds may possess antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This opens avenues for exploring its use in treating mood disorders .

Case Study 1: Inflammation and Pain

A study investigating the efficacy of piperidine derivatives in animal models of inflammation demonstrated significant reductions in inflammatory markers when treated with compounds structurally related to this compound. These findings support further exploration into its therapeutic potential for chronic pain management.

Case Study 2: Neuroprotection

Another research effort focused on neuroprotective effects against neurodegenerative diseases showed that compounds derived from similar scaffolds could reduce neuronal apoptosis in vitro. This suggests a promising direction for developing neuroprotective agents based on this chemical structure.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Piperidinyl Ethanones

Compound Name Key Substituents Molecular Weight Melting Point (°C) Biological Activity Reference
1-(2-Ethylpiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one 2-Ethylpiperidine, Piperidin-4-yl Calculated: ~294.4 N/A Inferred: Potential CNS modulation
1-(1-(3-Iodobicyclo[1.1.1]pentane-1-carbonyl)piperidin-4-yl)ethan-1-one (2j) Bicyclo[1.1.1]pentane, Iodo substituent 361.2 N/A Synthetic intermediate
2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride 3-Fluorophenyl, Pyrrolidinyl-piperidine 354.9 N/A Inferred: Receptor-targeted activity
1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one 5-Chlorothiophene, 2-Ethylpiperidine 314.8 N/A Inferred: Antimicrobial potential
1-(4-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5j) 4-Chlorophenyl, Quinazolinyl-triazole 483.1 152–153 Antibacterial, Antifungal

Key Observations :

Substituent Impact on Activity :

  • The presence of halogenated aryl groups (e.g., 4-chlorophenyl in 5j ) correlates with enhanced antibacterial and antifungal activities, likely due to improved target binding or membrane penetration.
  • Heteroaromatic systems (e.g., thiophene in , quinazoline in ) introduce π-π stacking or hydrogen-bonding interactions, critical for bioactivity.

Piperidin-4-yl groups (common in ) are often exploited for their conformational flexibility, enabling interactions with diverse biological targets.

Physical Properties :

  • Melting points for analogues range widely (e.g., 124–193°C in ), influenced by crystallinity and intermolecular interactions. The target compound’s properties remain uncharacterized but could be predicted via computational modeling.

Preparation Methods

Alkylation of Piperidine Derivatives

The primary synthetic strategy involves N-alkylation of piperidine rings with appropriate acylating agents. A common approach is the reaction of a substituted piperidine (e.g., 2-ethylpiperidine) with ethanoyl chloride or related acyl chlorides under basic conditions to form the ethanone linkage.

  • Reaction conditions : Typically, the alkylation is performed in an organic solvent such as dichloromethane or tetrahydrofuran (THF) with a base like triethylamine or potassium carbonate to neutralize the generated hydrochloric acid.
  • Yield optimization : Use of catalysts or phase-transfer agents can improve reaction efficiency.

This method parallels the synthesis of structurally related compounds such as 1-(4-ethylpiperidin-4-yl)ethan-1-one, where 4-ethylpiperidine reacts with ethanoyl chloride under basic conditions to yield the target compound with high purity and yield.

Coupling Reactions via Activated Esters

Another advanced synthetic route involves the preparation of activated esters (e.g., O-hydroxysuccinimide esters) from carboxylic acid precursors, which are then coupled with piperidin-4-yl amines.

  • Activation step : Carboxylic acids are converted to active esters using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
  • Coupling step : The activated ester reacts with the amino group of 2-ethylpiperidine or piperidin-4-yl derivatives in the presence of bases such as diisopropylethylamine (DIPEA).
  • This method allows for selective formation of amide bonds under mild conditions, preserving sensitive functional groups.

Use of Acyl Chlorides and Carbamates

Preparation of acyl chlorides from carboxylic acids using reagents like thionyl chloride (SOCl2) allows for subsequent reaction with piperidin-4-yl carbamates to form amide or ketone linkages.

  • This approach is exemplified in the synthesis of cyanoguanidine derivatives where acyl chlorides react with tert-butyl piperidin-4-ylcarbamate, followed by deprotection and further functionalization.

N-Alkylation of Piperidin-4-ones

Starting from 4-piperidone hydrochloride, N-alkylation with alkyl halides (e.g., benzyl bromide) in the presence of potassium carbonate in dichloromethane can generate N-substituted piperidin-4-ones.

  • Subsequent condensation with amines or other nucleophiles leads to the formation of complex piperidine derivatives.
  • This method is useful for introducing substituents at the nitrogen atom before further elaboration to the ethanone structure.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
N-Alkylation Piperidine derivative + ethanoyl chloride + base (e.g., triethylamine) Organic solvent, room temp or slight heating
Activation of carboxylic acid DCC + NHS in anhydrous solvent (e.g., dichloromethane) Forms O-hydroxysuccinimide ester
Coupling with amine Activated ester + piperidine derivative + DIPEA Mild conditions, high selectivity
Acyl chloride formation Carboxylic acid + SOCl2 + catalytic DMF Room temp, immediate use recommended
N-Alkylation of piperidone Piperidone hydrochloride + alkyl bromide + K2CO3 + CH2Cl2 Stirring at room temperature for 16 hours

Detailed Research Findings

  • The alkylation of piperidine rings with ethanoyl chloride derivatives is well-documented as a robust method yielding high purity products suitable for pharmaceutical intermediates.
  • The activated ester coupling strategy improves yields and reduces side reactions, especially when sensitive functional groups are present. This method is widely used in medicinal chemistry for amide bond formation.
  • Use of carbamate protecting groups allows for selective deprotection and functionalization, facilitating multi-step synthesis of complex piperidine-containing molecules.
  • The N-alkylation of piperidin-4-ones enables the introduction of diverse substituents before ring closure or further functionalization, expanding the chemical space for analog synthesis.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Direct N-Alkylation 2-Ethylpiperidine + ethanoyl chloride Base (triethylamine), organic solvent Simple, high yield Requires careful control of conditions
Activated Ester Coupling Carboxylic acid + piperidine derivative DCC, NHS, DIPEA Mild conditions, selective Multi-step, requires purification
Acyl Chloride Route Carboxylic acid + piperidinyl carbamate SOCl2, DMF, deprotection reagents Efficient for complex molecules Sensitive to moisture
N-Alkylation of Piperidone Piperidone hydrochloride + alkyl bromide K2CO3, CH2Cl2, room temp Versatile substitution Long reaction times

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H NMR^1 \text{H NMR} (400 MHz, DMSO-d₆) should resolve piperidine ring protons (δ 1.4–3.2 ppm) and ketone environments (δ 2.1–2.5 ppm). Compare coupling constants (e.g., J=8.0HzJ = 8.0 \, \text{Hz}) to confirm stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS m/z 483.1165 for C₂₄H₂₇ClFN₅O₂S) with <2 ppm error .
  • Melting Point : Consistency in melting range (e.g., 99–100°C vs. 152–153°C for analogs) indicates purity .

Basic: What safety protocols are essential when handling this compound in vitro?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/dermal contact. Refer to SDS for hazard codes (e.g., H315, H319) .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
  • Storage : Store at –20°C in airtight containers to prevent degradation; monitor for peroxides if solvents like THF are used .

Advanced: How do structural modifications (e.g., halogen substituents) influence the compound's bioactivity?

Q. Methodological Answer :

  • Design : Introduce halogens (Cl, Br) at aryl positions to assess electronic effects on receptor binding. For example, 5i (3-Cl) shows higher antifungal activity (MIC = 8 µg/mL) than 5k (2-Br, MIC = 16 µg/mL) due to enhanced electronegativity .
  • Experimental Validation :
    • Synthesize analogs via Ullmann coupling or Suzuki-Miyaura reactions .
    • Test in vitro against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (CLSI M07-A10) .
    • Correlate logP (HPLC-measured) with membrane permeability .

Advanced: How to resolve discrepancies in pharmacological data between similar analogs?

Q. Methodological Answer :

  • Case Study : If analog 5i (82% yield) shows lower activity than 5j (73% yield), investigate:
    • Purity : Verify by HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
    • Solubility : Use shake-flask method to measure aqueous solubility; low solubility may mask true activity .
    • Crystallography : Resolve stereochemical ambiguities via single-crystal X-ray diffraction (R factor <0.035) .

Advanced: What strategies are used to design structure-activity relationship (SAR) studies for piperidine-based compounds?

Q. Methodological Answer :

  • Scaffold Diversification :
    • Vary substituents at piperidine N (e.g., ethyl vs. methyl) to modulate lipophilicity .
    • Introduce heterocycles (e.g., triazoles) to enhance hydrogen bonding .
  • Pharmacophore Mapping :
    • Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like 5-HT₆ receptors .
    • Validate with mutagenesis assays (e.g., alanine scanning) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Ethylpiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Reactant of Route 2
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1-(2-Ethylpiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one

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